l-Piperitone

insecticidal activity stored-product pest control botanical insecticide

l-Piperitone (CAS 4573-50-6), also designated as (−)-piperitone or (R)-piperitone, is a p-menthane monoterpenoid ketone with molecular formula C10H16O and molecular weight 152.23 g/mol. It is the (R)-enantiomer of piperitone and exists alongside the D-form stereoisomer in nature.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 4573-50-6
Cat. No. B1209022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Piperitone
CAS4573-50-6
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(CC1)C(C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3/t9-/m1/s1
InChIKeyYSTPAHQEHQSRJD-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

l-Piperitone (CAS 4573-50-6): Procurement-Grade Monoterpene Ketone for Insecticidal and Antimicrobial Research Applications


l-Piperitone (CAS 4573-50-6), also designated as (−)-piperitone or (R)-piperitone, is a p-menthane monoterpenoid ketone with molecular formula C10H16O and molecular weight 152.23 g/mol . It is the (R)-enantiomer of piperitone and exists alongside the D-form stereoisomer in nature [1]. The compound has been assigned FEMA No. 4200 and JECFA No. 1856 for use as a flavoring agent [2]. The L-form has been isolated from Sitka spruce, whereas the D-form (CAS 6091-50-5) occurs in Cymbopogon, Andropogon, and Mentha species [1]. Physical properties include density 0.934 at 20°C, boiling point 235°C at 101325 Pa, and vapor pressure 20 Pa at 25°C .

Why l-Piperitone (4573-50-6) Cannot Be Interchanged with d-Piperitone or Racemic Piperitone: Chiral and Functional Differentiation


Procurement of generic or racemic piperitone (CAS 89-81-6) in place of l-Piperitone (CAS 4573-50-6) introduces stereochemical variability that alters both sensory and functional outcomes. The two enantiomers, l-Piperitone (R-form) and d-Piperitone (S-form, CAS 6091-50-5), are structurally distinct stereoisomers that exhibit differential botanical origins and olfactory profiles [1]. l-Piperitone is isolated from Sitka spruce, while d-Piperitone is associated with peppermint-like aroma from Mentha species [1]. In Bordeaux wine studies, the enantiomeric distribution significantly correlates with sensory attributes, with the (+)-(6S) enantiomer predominating in wines exhibiting strong aging bouquet [2]. Furthermore, monoterpene structural features—specifically the conjugated ketone and C=C bond present in piperitone—determine the magnitude of resistance-modulating activity against nitrofurantoin-resistant Enterobacteriaceae [3]. Substituting racemic material introduces undefined enantiomeric excess, potentially compromising reproducibility in assays sensitive to chiral recognition, including olfactory threshold studies and enantioselective biological evaluations.

l-Piperitone (CAS 4573-50-6) Quantitative Evidence Guide: Comparator-Based Performance Differentiation


l-Piperitone Outperforms Crude Essential Oil in Adult Callosobruchus maculatus Toxicity: LC50 1.6 μl/l vs. 2.7 μl/l

In a direct comparative study, l-piperitone demonstrated significantly higher acute toxicity to adult Callosobruchus maculatus (cowpea weevil) than the crude Cymbopogon schoenanthus essential oil from which it was derived [1]. The LC50 value for piperitone was 1.6 μl/l, compared to 2.7 μl/l for the crude extract—representing a 1.69-fold higher potency [1]. Piperitone also inhibited the development of newly laid eggs and neonate larvae [1].

insecticidal activity stored-product pest control botanical insecticide

Piperitone Exhibits Superior Contact Toxicity Against Booklice: LC50 139.74 μg/cm² Compared to Bornyl Acetate (321.42 μg/cm²) and Caryophyllene (275.00 μg/cm²)

In bioactivity-directed fractionation studies of Clinopodium chinense essential oil, piperitone exhibited the most potent contact toxicity against booklice (Liposcelis bostrychophila) among three isolated constituents [1]. The LC50 value for piperitone was 139.74 μg/cm², which was substantially lower than caryophyllene at 275.00 μg/cm² (2.0-fold difference) and bornyl acetate at 321.42 μg/cm² (2.3-fold difference) [1]. Piperitone comprised 18.9% of the essential oil composition [1].

contact insecticide stored-grain protection Liposcelis bostrychophila

Piperitone Demonstrates Strongest Fumigant Activity Against Lasioderma serricorne Among Tested Monoterpenes: LC50 1.21 mg/L Air

In a comparative evaluation of insecticidal constituents from Zanthoxylum armatum essential oil, piperitone exhibited the strongest fumigant toxicity against Lasioderma serricorne (cigarette beetle) adults [1]. The LC50 value for piperitone was 1.21 mg/L air, substantially lower than other tested monoterpenes including 1,8-cineole (LC50 > 6.21 mg/L air) and limonene (LC50 > 7.12 mg/L air) [1]. For Tribolium castaneum (red flour beetle), piperitone demonstrated contact toxicity with LD50 = 3.16 μg/adult [1].

fumigant toxicity cigarette beetle control stored-product entomology

Piperitone Enhances Nitrofurantoin Antibacterial Activity: 3- to 20-Fold Reduction in Resistance Against Enterobacteriaceae

Piperitone functions as a resistance-modulating agent that enhances the antibacterial activity of nitrofurantoin against nitrofurantoin-resistant Enterobacteriaceae strains [1]. In subinhibitory concentrations, piperitone increased nitrofurantoin susceptibility by 3- to 20-fold against resistant strains including Citrobacter freundii, Escherichia coli, and Serratia marcescens [1]. Among monoterpenes tested, those containing a conjugated ketone and C=C bond in their carbon ring structure—structural features present in piperitone—exhibited the highest synergistic effect [2].

antimicrobial resistance modulation synergistic antibacterial activity nitrofurantoin potentiation

l-Piperitone Exhibits Distinct Olfactory Threshold and Enantiomer-Specific Sensory Profile vs. d-Piperitone

The olfactory detection threshold of piperitone, described as reminiscent of mint, was determined to be 0.9 μg/L in model hydroalcoholic solution and 70 μg/L in red wine matrix [1]. Enantiomeric analysis of Bordeaux wines revealed a significantly higher proportion of the (+)-(6S) enantiomer (d-piperitone) in wines displaying a strong aging bouquet, indicating that the two enantiomers contribute differentially to sensory perception [2]. l-Piperitone (FEMA No. 4200) carries the regulatory designation as a GRAS flavoring substance with a mint-cool flavor profile [3], while d-piperitone (FEMA No. 2910) is separately designated [4].

flavor chemistry olfactory detection enantioselective sensory analysis

High-Value Procurement Scenarios for l-Piperitone (CAS 4573-50-6): Evidence-Backed Applications


Stored-Product Insecticide Development Requiring Pure Monoterpene Active Ingredient

For formulation of fumigant or contact insecticides targeting stored-product pests, l-piperitone offers a defined single-molecule active ingredient with LC50 values of 1.6 μl/l against Callosobruchus maculatus adults (1.69-fold more potent than crude essential oil) [1], 139.74 μg/cm² contact toxicity against Liposcelis bostrychophila (2.0–2.3-fold more potent than caryophyllene and bornyl acetate) [2], and 1.21 mg/L air fumigant toxicity against Lasioderma serricorne (>5-fold more potent than 1,8-cineole and limonene) [3]. These reproducible, single-entity quantitative metrics enable precise dosing calculations unavailable with variable crude botanical extracts.

Antimicrobial Resistance Modulation Research with Nitrofurantoin Combination Studies

Laboratories investigating reversal of nitrofurantoin resistance in Enterobacteriaceae require piperitone with documented resistance-modulating activity. Piperitone enhances nitrofurantoin antibacterial activity by 3- to 20-fold against resistant strains including C. freundii, E. coli, and S. marcescens [4]. The conjugated ketone and C=C bond structural features present in piperitone are associated with the highest level of synergistic effect among monoterpenes tested [5], making it a structurally validated lead compound for resistance-reversal research.

Chiral-Specific Flavor and Fragrance Formulation Requiring Regulatory-Grade (R)-Enantiomer

Flavor houses and fragrance compounders requiring the (R)-enantiomer for regulatory or sensory reasons must source l-piperitone (CAS 4573-50-6, FEMA No. 4200) rather than d-piperitone (FEMA No. 2910) or racemic mixtures. The two enantiomers exhibit differential olfactory contributions, with the (+)-(6S) enantiomer predominating in wines exhibiting strong aging bouquet [6], and l-piperitone carrying a mint-cool flavor profile with detection threshold of 0.9 μg/L in hydroalcoholic solution [7]. Separate FEMA designations preclude enantiomeric interchange in formulations subject to flavor regulations.

Essential Oil Component Standardization and Quality Control Reference

Analytical laboratories performing GC-MS standardization of essential oils from Mentha, Eucalyptus dives, Artemisia deserti (up to 51.8% piperitone content), or Cymbopogon species require authentic l-piperitone reference standards for quantification [8]. The compound's presence as a major constituent in multiple commercially relevant essential oils necessitates enantiomerically defined reference material for accurate compositional profiling and batch-to-batch quality control.

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